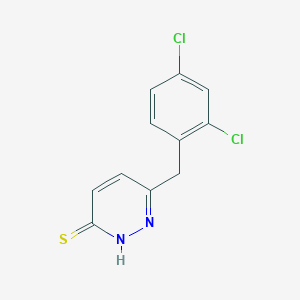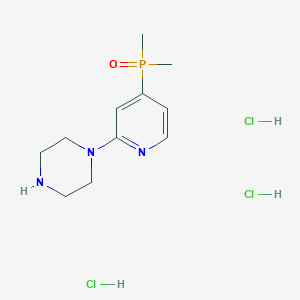
2-fluoro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-fluoro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide, also known as Compound A, is a small molecule drug candidate that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonamide-based drugs and has shown promising results in preclinical studies as a potential treatment for various diseases.
Aplicaciones Científicas De Investigación
Fluorescence and Zinc Detection
Research into the fluorescence characteristics of various fluorophores, including those structurally related to 2-fluoro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide, has shown their importance in detecting zinc(II) ions. For instance, studies on fluorophores that fluoresce upon binding with Zn²⁺ ions provide insights into the factors affecting their fluorescence. This has implications for understanding intracellular zinc signaling and detection, with certain fluorophores being more fluorescent upon binding to zinc, offering potential for high specificity in zinc detection in biological systems (Kimber et al., 2001).
Cyclooxygenase-2 Inhibition
Another area of research involves the synthesis and evaluation of derivatives for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. Compounds structurally related to 2-fluoro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide have been shown to selectively inhibit COX-2. The introduction of a fluorine atom has been found to preserve COX-2 potency and increase COX-1/COX-2 selectivity. This research has led to the identification of potent, selective, and orally active COX-2 inhibitors, which are important for the treatment of conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).
Antimicrobial Activities
Research into the synthesis and evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides, with structural similarities to 2-fluoro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide, has explored their potential as inhibitors of kynurenine 3-hydroxylase. These compounds have shown high affinity for the enzyme in vitro, and their ability to block the enzyme's activity in animal models suggests potential for investigating the pathophysiological role of the kynurenine pathway in neuronal injury (Röver et al., 1997).
Chemical Structure and Biological Activities
The structural analysis and synthesis of compounds related to 2-fluoro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide have led to the identification of molecules with significant biological activities. Studies focusing on the synthesis of eperezolid-like molecules and their evaluation for antimicrobial activities highlight the potential of these compounds in treating infections caused by Mycobacterium smegmatis, showcasing the relevance of structural modifications in enhancing antimicrobial properties (Yolal et al., 2012).
Propiedades
IUPAC Name |
2-fluoro-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3O2S2/c1-20-7-9-21(10-8-20)16(14-6-11-24-13-14)12-19-25(22,23)17-5-3-2-4-15(17)18/h2-6,11,13,16,19H,7-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHNIODIHWWXRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=CC=C2F)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2441709.png)
![N-[3-(3-chlorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide](/img/structure/B2441710.png)
![6-[(10aS)-7,8-dimethoxy-1,3-dioxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl]hexanoic acid](/img/structure/B2441711.png)
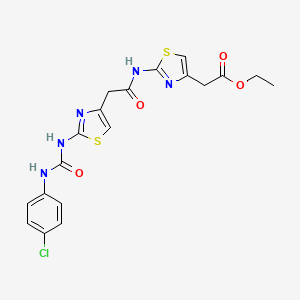
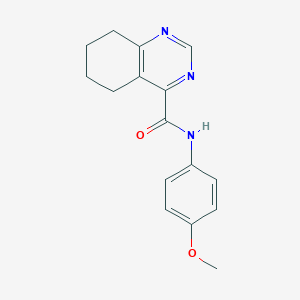
![N'-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2441718.png)
![5-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B2441722.png)
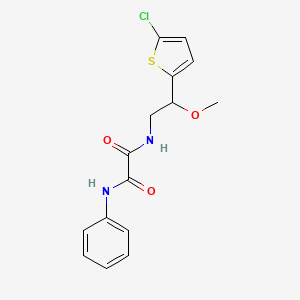
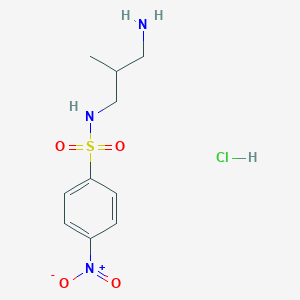

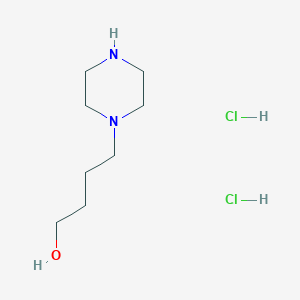
![1-(4-Methoxyphenyl)-6,7-dimethyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2441729.png)
